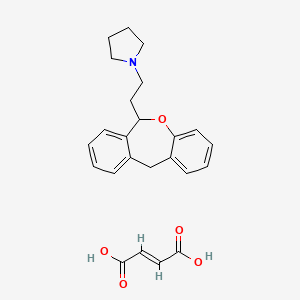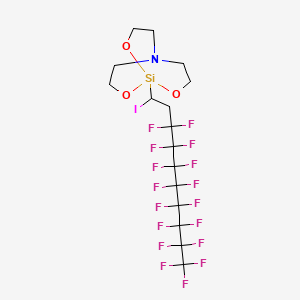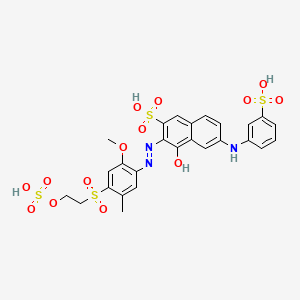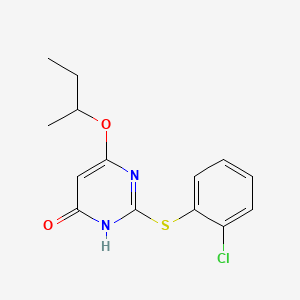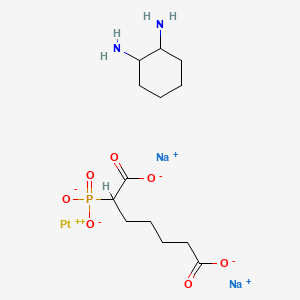
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N'-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-fluorophenyl)urea typically involves the reaction of 4-fluoroaniline with an isocyanate derivative. The reaction conditions may include:
Solvent: Common solvents like dichloromethane or acetonitrile.
Catalyst: Catalysts such as triethylamine or pyridine.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control of reaction parameters.
Scalability: Methods to scale up the production while maintaining purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-chlorophenyl)urea
- N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-bromophenyl)urea
- N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-methylphenyl)urea
Uniqueness
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N’-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in biological systems.
Properties
CAS No. |
86398-75-6 |
|---|---|
Molecular Formula |
C16H24FN3O3 |
Molecular Weight |
325.38 g/mol |
IUPAC Name |
1-(3-ethoxy-2-morpholin-4-ylpropyl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C16H24FN3O3/c1-2-22-12-15(20-7-9-23-10-8-20)11-18-16(21)19-14-5-3-13(17)4-6-14/h3-6,15H,2,7-12H2,1H3,(H2,18,19,21) |
InChI Key |
VBSYTXBDDBZWKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CNC(=O)NC1=CC=C(C=C1)F)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



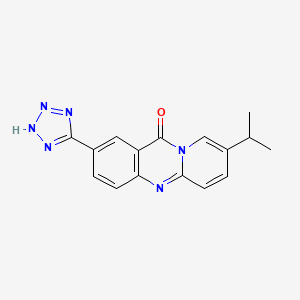
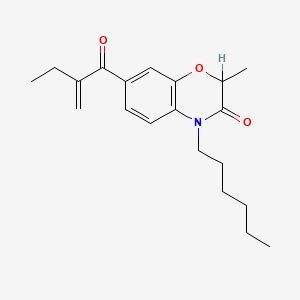
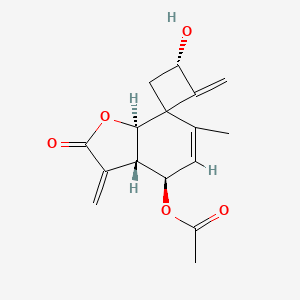

![(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol](/img/structure/B12723174.png)
